molecular formula C7H7N3O B2375094 {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol CAS No. 1824412-94-3

{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol

Cat. No. B2375094
CAS RN: 1824412-94-3
M. Wt: 149.153
InChI Key: ISVIXKFGUKQEJO-UHFFFAOYSA-N
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Description

The {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol is a class of non-naturally occurring small molecules . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol involves several methods. One common approach is the oxidative cyclization of N - (2-pyridyl)amidines . Another method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol is characterized by a high triplet energy and appropriate highest occupied molecular orbital/lowest unoccupied molecular orbital levels . The 1,2,4-triazolopyrimidine heterocycle system presents four different families of isomers .


Chemical Reactions Analysis

The chemical reactions involving {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol include a transition-metal-free oxidative N–N bond formation strategy . This strategy generates various structurally interesting [1,2,4]triazolo[1,5-a]benzazoles efficiently .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of heterocyclic compounds . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

RORγt Inverse Agonists

The compound exhibits activity as RORγt inverse agonists . RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are involved in the pathogenesis of several autoimmune diseases.

PHD-1 Inhibitors

It also acts as a PHD-1 inhibitor . PHD-1 is a prolyl hydroxylase domain-containing protein that plays a key role in cellular responses to hypoxia or low oxygen conditions.

JAK1 and JAK2 Inhibitors

The compound is known to inhibit JAK1 and JAK2 . These are Janus kinases, a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.

Treatment of Cardiovascular Disorders

This compound is utilized in the treatment of cardiovascular disorders . Cardiovascular disorders include diseases of the heart and blood vessels, such as coronary artery disease, heart failure, and stroke.

Treatment of Type 2 Diabetes

It is also used in the treatment of type 2 diabetes . Type 2 diabetes is a chronic condition that affects the way the body processes blood sugar (glucose).

Treatment of Hyperproliferative Disorders

The compound is used in the treatment of hyperproliferative disorders . Hyperproliferative disorders involve the excessive growth or proliferation of cells, which can lead to conditions like cancer.

Applications in Material Sciences

These types of compounds have various applications in the material sciences fields . This could include the development of new materials with unique properties.

Future Directions

The future directions of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol research could involve further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .

Mechanism of Action

Target of Action

The primary targets of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol are diverse and include enzymes such as RORγt , PHD-1 , JAK1 , and JAK2 . These enzymes play crucial roles in various biological processes. For instance, RORγt is a key regulator of immune responses, PHD-1 is involved in cellular response to hypoxia, while JAK1 and JAK2 are part of the Janus kinase family, which plays a role in cytokine signaling .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For example, it acts as an inverse agonist for RORγt and an inhibitor for PHD-1, JAK1, and JAK2 . This interaction results in changes in the biochemical pathways these enzymes are involved in .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, it can influence the cytokine signaling pathway through its inhibition of JAK1 and JAK2 . It also impacts the hypoxia-inducible factor (HIF) pathway through its inhibition of PHD-1 . The downstream effects of these interactions can lead to changes in cellular functions and responses .

Pharmacokinetics

Similar compounds have shown good systemic exposure and oral bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would significantly impact its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of the compound’s action are dependent on the specific targets and pathways it affects. For instance, inhibition of JAK1 and JAK2 can lead to reduced cytokine signaling, potentially impacting immune responses . Similarly, inhibition of PHD-1 can affect cellular responses to hypoxia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Furthermore, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other competing molecules .

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-4-6-2-1-3-7-8-5-9-10(6)7/h1-3,5,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVIXKFGUKQEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1824412-94-3
Record name {[1,2,4]triazolo[1,5-a]pyridin-5-yl}methanol
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